molecular formula C28H35N3O4 B11397069 3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11397069
M. Wt: 477.6 g/mol
InChI Key: MZNGBUFRPAWSLM-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the hydroxyphenyl, methylbutoxyphenyl, and propan-2-yloxypropyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of ketones would produce alcohols.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-3-PHENYL-BUTAN-2-ONE
  • 4-HYDROXY-4-(2-NITRO-PHENYL)-BUTAN-2-ONE
  • 4-HYDROXY-4-PHENYL-3-(PHENYLAZO)-3-BUTEN-2-ONE

Uniqueness

Compared to similar compounds, 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C28H35N3O4

Molecular Weight

477.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H35N3O4/c1-18(2)13-16-35-21-10-7-9-20(17-21)27-24-25(22-11-5-6-12-23(22)32)29-30-26(24)28(33)31(27)14-8-15-34-19(3)4/h5-7,9-12,17-19,27,32H,8,13-16H2,1-4H3,(H,29,30)

InChI Key

MZNGBUFRPAWSLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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